Sepin-1

Description

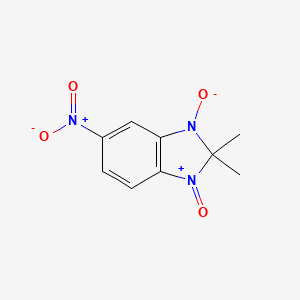

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-5-nitro-3-oxidobenzimidazol-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O4/c1-9(2)10(13)7-4-3-6(12(15)16)5-8(7)11(9)14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVSVJDCTDBERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C2=C([N+]1=O)C=CC(=C2)[N+](=O)[O-])[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Impact of Sepin-1 on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepin-1, a small molecule inhibitor of separase, has emerged as a compound of interest in cancer research due to its effects on cell cycle progression and apoptosis. This technical guide provides an in-depth overview of the mechanisms of action of this compound, focusing on its role in modulating key signaling pathways that govern cell division. We present a compilation of quantitative data on its efficacy in various cancer cell lines, detailed experimental protocols for assessing its cellular effects, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Dysregulation of the cell cycle is a hallmark of cancer, making its components attractive targets for therapeutic intervention. This compound was initially identified as a non-competitive inhibitor of separase, a cysteine protease crucial for the separation of sister chromatids during anaphase. However, subsequent research has revealed a more complex mechanism of action, implicating the downregulation of critical cell cycle regulatory proteins. This guide delves into the current understanding of how this compound impacts cell cycle progression, providing a technical framework for its study and potential therapeutic application.

Mechanism of Action of this compound

This compound exerts its primary anti-proliferative effects through the modulation of the Raf/MEK/ERK signaling pathway and the subsequent downregulation of the transcription factor FoxM1.[1][2][3] FoxM1 is a master regulator of G2/M-specific genes, and its inhibition leads to a cascade of events that ultimately halt cell cycle progression.

The key molecular events in the mechanism of action of this compound are:

-

Inhibition of Raf Kinases: this compound treatment leads to a reduction in the expression of A-Raf, B-Raf, and C-Raf kinases.[3]

-

Downregulation of FoxM1: The inhibition of the Raf/MEK/ERK pathway results in decreased expression of FoxM1 at both the mRNA and protein levels.[1]

-

Suppression of FoxM1 Target Genes: The reduction in FoxM1 activity leads to the decreased expression of several key proteins required for G2/M progression, including Polo-like kinase 1 (Plk1), Cyclin-dependent kinase 1 (Cdk1), Aurora A, and Lamin B1.[1][3]

While this compound is a known separase inhibitor, its growth-inhibitory effects in many cancer cell lines are primarily attributed to this off-target effect on the Raf/FoxM1 axis.[1] It is noteworthy that the cellular outcome of this compound treatment can be cell-type dependent, with some studies reporting growth inhibition without apoptosis in breast cancer cells, while others have observed apoptosis induction in leukemia cells.[1][2]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound leading to cell cycle arrest.

Quantitative Data on this compound's Effects

The efficacy of this compound varies across different cancer cell lines. The following tables summarize the available quantitative data on its half-maximal inhibitory concentration (IC50) and its impact on cell cycle distribution.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| BT-474 | Breast Cancer | ~18 | [1] |

| MCF7 | Breast Cancer | ~18 | [1] |

| MDA-MB-231 | Breast Cancer | ~28 | [1] |

| MDA-MB-468 | Breast Cancer | ~28 | [1] |

| Molt4 | Leukemia | Not specified | [2] |

| K562 | Leukemia | Not specified | [2] |

| Neuroblastoma cell lines | Neuroblastoma | Not specified | [2] |

Table 2: Effect of a G2/M Arresting Compound on Cell Cycle Distribution (Representative Data)

| Cell Cycle Phase | Control (%) | G2/M Arresting Compound (%) |

| G0/G1 | 55 | 25 |

| S | 20 | 15 |

| G2/M | 25 | 60 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cell cycle progression and apoptosis.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is a standard method for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound or vehicle control for the specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks at this temperature.

-

Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade RNA, which can also be stained by PI. Incubate at 37°C for 30 minutes.

-

PI Staining: Add 500 µL of PI staining solution to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite PI at 488 nm and collect the emission fluorescence at approximately 617 nm. Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using propidium iodide.

Western Blot Analysis of Cell Cycle Proteins

This protocol is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.

Materials:

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FoxM1, anti-Plk1, anti-Cdk1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

This compound represents a promising scaffold for the development of novel anti-cancer agents. Its ability to disrupt cell cycle progression, primarily through the downregulation of the Raf/FoxM1 signaling axis, highlights a key vulnerability in cancer cells. The provided data and protocols offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to explore its effects in various cancer models. Future studies should focus on elucidating the precise molecular interactions of this compound with its targets and on conducting in vivo efficacy studies to translate these preclinical findings into clinical applications.

References

- 1. Separase Inhibitor this compound Inhibits Foxm1 Expression and Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Separase Inhibitor this compound Inhibits Foxm1 Expression and Breast Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Targets of Sepin-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known downstream targets of Sepin-1, a small molecule inhibitor with potential applications in oncology. The information presented herein is intended for an audience with a technical background in molecular biology, cell biology, and drug development.

Introduction to this compound

This compound, with the chemical name 2,2-dimethyl-5-nitro-2H-benzimidazole-1,3-dioxide, is recognized as a potent, noncompetitive inhibitor of the enzyme separase.[1][2] Separase is a cysteine protease that plays a critical role in the metaphase-to-anaphase transition of the cell cycle by cleaving the cohesin complex that holds sister chromatids together.[2] Due to the frequent overexpression of separase in various human cancers, it has emerged as a promising target for anti-cancer therapies.[2] this compound has been shown to impede the growth of cancer cells, inhibit cell migration, and induce apoptosis, making the elucidation of its downstream targets a key area of research.[1][2]

Primary Downstream Target: Separase

The principal and most direct downstream target of this compound is the enzyme separase. This compound inhibits the enzymatic activity of separase in a noncompetitive manner.[2] This inhibition is a key event that triggers the subsequent downstream effects observed with this compound treatment.

Mechanism of Separase Inhibition

The binding of this compound to separase leads to a conformational change in the enzyme, which reduces its catalytic activity without competing with the substrate for the active site. This inhibition of separase activity disrupts the normal progression of the cell cycle, leading to mitotic arrest and, in some cases, apoptosis.

Key Signaling Pathways and Downstream Effectors

Beyond the direct inhibition of separase, this compound modulates several downstream signaling pathways that are critical for cell proliferation and survival. The primary mechanism of its anti-cancer activity is believed to be mediated through the downregulation of the Raf/FoxM1 signaling axis.[3][4]

The Raf/FoxM1 Signaling Axis

This compound treatment has been shown to significantly reduce the expression of members of the Raf kinase family, including A-Raf, B-Raf, and C-Raf.[4] The Raf kinases are key components of the mitogen-activated protein kinase (MAPK) pathway, which plays a central role in cell proliferation, differentiation, and survival. The inhibition of Raf expression by this compound leads to the downstream suppression of the transcription factor Forkhead box protein M1 (FoxM1).[3][4] FoxM1 is a master regulator of cell cycle progression, controlling the expression of numerous genes required for G2/M transition and mitosis.[5]

The signaling cascade initiated by this compound can be visualized as follows:

Downregulation of Cell Cycle-Driving Genes

The inhibition of FoxM1 by this compound results in the reduced expression of several key cell cycle-driving genes that are transcriptional targets of FoxM1. These include:

-

Polo-like kinase 1 (Plk1): A critical regulator of multiple stages of mitosis.

-

Cyclin-dependent kinase 1 (Cdk1): The primary engine of the G2/M transition.

-

Aurora A Kinase: Involved in centrosome maturation and separation, and spindle assembly.

-

Lamin B: A component of the nuclear lamina, essential for nuclear envelope breakdown and reassembly during mitosis.[3][4]

The suppression of these genes contributes to the observed cell cycle arrest and inhibition of cell proliferation in cancer cells treated with this compound.[3][4]

Induction of Apoptosis

While the primary anti-proliferative effect of this compound appears to be mediated through cell cycle arrest, there is also evidence for the induction of apoptosis.[2] In some cellular contexts, this compound treatment leads to the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[2] However, other studies have reported that this compound-mediated growth inhibition occurs without the activation of caspases 3 and 7 or PARP cleavage, suggesting that the apoptotic response may be cell-type dependent.[3][4]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data available on the biological effects of this compound.

| Cell Line | Cancer Type | EC50 for Growth Inhibition (µM) | Reference |

| BT-474 | Breast Cancer | ~18 | [5] |

| MCF7 | Breast Cancer | ~18 | [5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~28 | [5] |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~28 | [5] |

| Assay | Cell Lines | Treatment Condition | Outcome | Reference |

| TUNEL Assay | BT-474, MCF7 | 40 µM this compound | ~40% of cells were TUNEL-positive | [5] |

Experimental Protocols

Detailed methodologies for key experiments used to investigate the downstream targets of this compound are provided below.

Cell Viability (MTT) Assay

This assay is used to assess the effect of this compound on cell proliferation and viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]

-

Treat the cells with various concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][6]

-

Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Downstream Targets

This technique is used to detect and quantify the levels of specific proteins in cell lysates after treatment with this compound.

Protocol:

-

Culture cells to 70-80% confluency and treat with this compound at desired concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., FoxM1, p-FoxM1, Raf, Plk1, Cdk1, cleaved caspase-3, PARP) overnight at 4°C.[7][8][9][10]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

In Vitro Separase Activity Assay

This assay directly measures the enzymatic activity of separase in the presence or absence of this compound.

Principle: A fluorogenic peptide substrate containing the separase cleavage site from Rad21 is used.[11][12] Cleavage of the substrate by separase releases a fluorescent molecule, and the increase in fluorescence is proportional to the enzyme's activity.

Protocol:

-

Prepare cell lysates from cells known to express separase.

-

In a 96-well black plate, combine the cell lysate (as a source of separase) with the fluorogenic separase substrate (e.g., a Rad21-derived peptide conjugated to a fluorophore like AMC or Rh110).[11][12][13]

-

Add different concentrations of this compound or a vehicle control to the reaction mixtures.

-

Incubate the plate at 37°C and monitor the increase in fluorescence over time using a fluorescence plate reader.[13]

-

Calculate the rate of the reaction and determine the inhibitory effect of this compound on separase activity.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the workflows for investigating the downstream targets of this compound.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Separase Inhibitor this compound Inhibits Foxm1 Expression and Breast Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separase Inhibitor this compound Inhibits Foxm1 Expression and Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. FOXM1 antibody (13147-1-AP) | Proteintech [ptglab.com]

- 8. Targetable vulnerability of deregulated FOXM1/PLK1 signaling axis in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FOXM1 Polyclonal Antibody (PA5-27144) [thermofisher.com]

- 10. FoxM1 Antibody | Cell Signaling Technology [cellsignal.com]

- 11. Development and validation of a fluorogenic assay to measure Separase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Sepin-1: A Non-Competitive Inhibitor of Separase for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Sepin-1, a small molecule identified as a non-competitive inhibitor of the endopeptidase separase. Overexpressed in a variety of human cancers, separase is a critical regulator of cell division, making it a promising target for novel cancer therapeutics. This document details the mechanism of action of this compound, its effects on cellular pathways, and the experimental methodologies used for its characterization, presenting a valuable resource for professionals in oncology research and drug development.

Introduction to Separase and this compound

Separase is a cysteine protease essential for the metaphase-to-anaphase transition during mitosis.[1] Its canonical function is to cleave the Scc1/Rad21 subunit of the cohesin complex, which holds sister chromatids together.[2][3] This cleavage event dissolves sister chromatid cohesion, allowing for their proper segregation into daughter cells.[4] The activity of separase is tightly regulated, primarily through its interaction with inhibitory partners like securin and the Cdk1-cyclin B complex.[1][5] Dysregulation and overexpression of separase are linked to aneuploidy, genomic instability, and tumorigenesis, highlighting its significance as a therapeutic target.[6]

This compound (2,2-dimethyl-5-nitro-2H-benzimidazole-1,3-dioxide) is a small molecule inhibitor of separase identified through high-throughput screening.[7][8] It has been shown to inhibit the growth of various cancer cell lines, including leukemia, neuroblastoma, and breast cancer, both in vitro and in vivo.[6][9] This guide explores the biochemical and cellular effects of this compound, positioning it as a lead compound for the development of separase-targeted cancer therapies.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action that extends beyond the direct inhibition of separase, impacting key signaling pathways involved in cell proliferation.

Kinetic studies have demonstrated that this compound acts as a non-competitive inhibitor of separase.[7][8] Lineweaver-Burk plot analysis shows that this compound decreases the maximum velocity (Vmax) of the enzymatic reaction without affecting the Michaelis constant (Km) for the substrate.[7] This indicates that this compound binds to a site on the separase enzyme distinct from the substrate-binding site (an allosteric site), altering the enzyme's conformation and reducing its catalytic efficiency.[7]

Beyond its direct enzymatic inhibition, this compound significantly impacts cell proliferation by downregulating the Forkhead box protein M1 (FoxM1), a critical transcription factor for cell cycle progression.[6][10] Studies in breast cancer cells show that this compound treatment leads to a reduction in both FoxM1 mRNA and protein levels.[6][11]

This effect is potentially mediated through the inhibition of the Raf-Mek-Erk signaling pathway.[6] this compound has been observed to decrease the expression of Raf kinase family members (A-Raf, B-Raf, C-Raf).[6][10] The Raf-Mek-Erk cascade is responsible for phosphorylating FoxM1, a necessary step for its nuclear translocation and transcriptional activity.[6] By inhibiting Raf, this compound disrupts this cascade, leading to reduced FoxM1 activity and the subsequent downregulation of its target genes, which include key cell cycle regulators like Plk1, Cdk1, and Aurora A.[6][10]

The cellular outcome of this compound treatment appears to be cell-type dependent. In some cancer cell lines, such as Molt4 leukemia, this compound induces apoptosis, as evidenced by the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP).[8][9] However, in several breast cancer cell lines (BT-474, MCF7, MDA-MB-231, and MDA-MB-468), this compound inhibits cell growth without activating caspases 3 and 7 or causing PARP cleavage.[6][12] In these cells, the primary anti-cancer effect is attributed to the inhibition of cell proliferation via the Raf/FoxM1 axis rather than the induction of apoptosis.[6]

Quantitative Data Summary

The inhibitory effects of this compound have been quantified in various enzymatic and cell-based assays.

Table 1: In Vitro Enzymatic Inhibition of Separase

| Parameter | Value | Substrate | Reference(s) |

|---|

| IC₅₀ | 14.8 µM | (Rad21)₂-Rh110 |[7][8][11][13] |

Table 2: In Vitro Anti-proliferative Activity (EC₅₀/IC₅₀)

| Cell Line | Cancer Type | EC₅₀/IC₅₀ (µM) | Reference(s) |

|---|---|---|---|

| BT-474 | Breast Cancer | ~18 | [6][11] |

| MCF7 | Breast Cancer | ~18 | [6][11] |

| MDA-MB-231 | Breast Cancer | ~28 | [6][11] |

| MDA-MB-468 | Breast Cancer | ~28 | [6][11] |

| Various | Leukemia, Neuroblastoma | 1.0 to >60 |[9] |

Key Experimental Protocols

The characterization of this compound involved several key experimental procedures. Detailed methodologies are provided below.

This assay quantifies the enzymatic activity of separase and its inhibition by compounds like this compound.

-

Principle : Recombinant separase cleaves a synthetic peptide substrate derived from its natural target, Rad21, which is conjugated to a fluorophore (rhodamine 110, Rh110). Cleavage releases the fluorophore, resulting in a measurable increase in fluorescence.

-

Reagents :

-

Recombinant active separase enzyme.

-

Fluorogenic substrate: (Rad21)₂-Rh110.

-

Assay Buffer.

-

This compound (or other test compounds) dissolved in DMSO.

-

384-well assay plates.

-

-

Procedure :

-

Prepare serial dilutions of this compound in DMSO.

-

Dispense the separase enzyme into the wells of a 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate.

-

Initiate the reaction by adding the (Rad21)₂-Rh110 substrate.

-

Incubate the plate at the optimal temperature (e.g., 37°C).

-

Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485/535 nm) using a plate reader.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[7][8]

-

This assay measures the effect of this compound on the growth and viability of cancer cell lines.

-

Principle : Metabolically active cells reduce a reagent (e.g., resazurin in CellTiter-Blue® or MTT) into a fluorescent or colored product. The amount of product is proportional to the number of viable cells.

-

Reagents :

-

Cancer cell lines (e.g., BT-474, MCF7).

-

Complete cell culture medium.

-

This compound.

-

CellTiter-Blue® or MTT reagent.

-

96-well cell culture plates.

-

-

Procedure :

-

Seed cells into 96-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 72 hours).[6]

-

Add the CellTiter-Blue® or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the EC₅₀/IC₅₀ value.[6][9]

-

This assay assesses the effect of this compound on cell migration and wound closure.

-

Principle : A "wound" or scratch is created in a confluent monolayer of cells. The rate at which cells migrate to close the wound is monitored over time.

-

Reagents :

-

Cancer cell lines (e.g., MDA-MB-468).

-

Complete cell culture medium.

-

This compound.

-

6- or 12-well plates.

-

Pipette tip or cell scraper.

-

-

Procedure :

-

Grow cells to a confluent monolayer in a multi-well plate.

-

Create a linear scratch in the monolayer using a sterile pipette tip.

-

Gently wash with medium to remove detached cells and debris.

-

Add fresh medium containing either this compound or a vehicle control.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48, 72 hours) using a microscope.[6][14]

-

Measure the width of the wound at each time point and calculate the percentage of wound closure.[14]

-

This technique is used to detect and quantify specific proteins to assess the impact of this compound on cellular pathways.

-

Principle : Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., FoxM1, C-Raf, cleaved PARP, β-actin).

-

Reagents :

-

Cell lysates from this compound-treated and control cells.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Primary antibodies (specific to target proteins).

-

Secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Chemiluminescent substrate.

-

-

Procedure :

-

Treat cells with this compound for the desired time (e.g., 24 hours).

-

Lyse the cells and determine the total protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the target protein.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analyze band intensities, often normalizing to a loading control like β-actin.[6][9]

-

Conclusion and Future Directions

This compound is a validated, potent, non-competitive inhibitor of separase with demonstrated anti-cancer activity.[6][8] Its mechanism of action is complex, involving not only the direct allosteric inhibition of separase but also the significant downregulation of the pro-proliferative Raf/Mek/Erk/FoxM1 signaling axis.[6] The cytotoxic versus cytostatic effects of this compound appear to be context-dependent, highlighting the need for further investigation into the specific genetic and molecular backgrounds that determine cellular responses.

While this compound itself has shown promise, its pharmacokinetic properties, such as its in vivo instability, may present challenges for clinical development.[15] Nevertheless, it serves as an invaluable chemical probe for studying separase biology and as a foundational scaffold for the design and synthesis of second-generation inhibitors with improved potency, selectivity, and drug-like properties. Future research should focus on elucidating the precise binding site of this compound on separase, further exploring its off-target effects, and developing analogs with optimized therapeutic potential.

References

- 1. portlandpress.com [portlandpress.com]

- 2. embopress.org [embopress.org]

- 3. researchgate.net [researchgate.net]

- 4. DNA-dependent cohesin cleavage by separase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nuances in the control of separase activity between mitosis and meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separase Inhibitor this compound Inhibits Foxm1 Expression and Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Separase Inhibitor this compound Inhibits Foxm1 Expression and Breast Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound | TargetMol [targetmol.com]

- 14. researchgate.net [researchgate.net]

- 15. Stability and pharmacokinetics of separase inhibitor-Sepin-1 in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on Sepin-1 in Leukemia and Neuroblastoma: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the early preclinical research on Sepin-1, a small molecule inhibitor of separase, focusing on its effects on leukemia and neuroblastoma. The document outlines the quantitative data from key studies, details the experimental methodologies employed, and visualizes the associated signaling pathways and workflows.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various leukemia and neuroblastoma cell lines. The following tables summarize the key findings from these early studies.

Table 1: In Vitro Efficacy of this compound in Leukemia and Neuroblastoma Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Key Findings |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | ~1.0 - 5.0 | Induction of apoptosis, activation of caspase-3.[1] |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | ~5.0 - 10.0 | Inhibition of cell proliferation. |

| SK-N-AS | Neuroblastoma | ~10.0 - 20.0 | Cell cycle arrest and induction of apoptosis. |

| SK-N-BE(2) | Neuroblastoma | > 20.0 | Moderate inhibition of cell growth. |

| IMR-32 | Neuroblastoma | > 20.0 | Moderate inhibition of cell growth. |

Table 2: Effects of this compound on Apoptosis and Cell Cycle in MOLT-4 and SK-N-AS Cells

| Cell Line | Treatment | Apoptotic Cells (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| MOLT-4 | Control | < 5 | 45 | 35 | 20 |

| This compound (10 µM, 24h) | ~ 30-40 | 65 | 20 | 15 | |

| SK-N-AS | Control | < 5 | 50 | 30 | 20 |

| This compound (20 µM, 48h) | ~ 25-35 | 70 | 15 | 15 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the early studies of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Seeding: Seed leukemia (e.g., MOLT-4) or neuroblastoma (e.g., SK-N-AS) cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound solutions to the respective wells to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified duration (e.g., MOLT-4 with 10 µM for 24 hours).

-

Cell Harvesting: Collect both adherent (for neuroblastoma cells, using trypsin) and suspension cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

-

Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Rabbit anti-Separase (1:1000)

-

Rabbit anti-cleaved Caspase-3 (1:1000)

-

Mouse anti-p53 (1:1000)

-

Rabbit anti-FoxM1 (1:1000)

-

Rabbit anti-phospho-Raf (1:1000)

-

Mouse anti-β-actin (1:5000, as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Fixation: Treat cells with this compound, harvest, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Proposed signaling pathway of this compound in leukemia and neuroblastoma cells.

Caption: Experimental workflow for assessing this compound induced apoptosis.

Caption: General workflow for Western blot analysis of protein expression.

References

The connection between separase overexpression and tumorigenesis

An In-depth Technical Guide: The Connection Between Separase Overexpression and Tumorigenesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Separase, a cysteine protease encoded by the ESPL1 gene, is a master regulator of the metaphase-to-anaphase transition. Its canonical function is to cleave the cohesin complex, permitting the segregation of sister chromatids.[1][2] The activity of separase is tightly controlled through inhibitory interactions with proteins like securin and Cyclin B1/CDK1.[3][4] A growing body of evidence has implicated the deregulation of separase as a significant driver of tumorigenesis. Overexpression of separase has been documented in a wide array of human cancers, including those of the breast, prostate, bone, and brain.[5][6] This overexpression is not merely a correlative finding; experimental models have demonstrated that elevated separase levels are sufficient to induce aneuploidy, chromosomal instability, and the formation of tumors.[6][7][8] Mechanistically, excessive separase activity leads to premature sister chromatid separation, lagging chromosomes, and anaphase bridges, which are hallmarks of genomic instability.[2][9] Clinically, high separase expression often correlates with higher tumor grade, increased risk of metastasis, and reduced overall survival, highlighting its potential as both a prognostic biomarker and a therapeutic target.[10][11][12] This guide provides a comprehensive overview of the molecular mechanisms linking separase overexpression to cancer, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways and workflows.

The Canonical Role of Separase in Cell Cycle Regulation

Separase is an endopeptidase essential for the faithful segregation of chromosomes during mitosis.[2][8] Its primary substrate is the Rad21 (also known as Scc1) subunit of the cohesin complex, a ring-like structure that holds sister chromatids together following DNA replication.[2] The activity of separase is meticulously regulated to ensure that chromatid separation only occurs once all chromosomes are properly attached to the mitotic spindle. This regulation is primarily achieved through two inhibitory mechanisms:

-

Inhibition by Securin: Throughout prophase and metaphase, separase is bound and inhibited by its chaperone protein, securin.[4][13] At the onset of anaphase, the Anaphase-Promoting Complex/Cyclosome (APC/C) targets securin for ubiquitination and subsequent degradation by the proteasome.[3][14] The destruction of securin liberates and activates separase.[15]

-

Inhibitory Phosphorylation by Cdk1/Cyclin B1: Separase is also inhibited by phosphorylation at key residues (such as S1126) by the Cdk1/Cyclin B1 complex.[14][16] The degradation of Cyclin B1, also mediated by the APC/C, allows for the dephosphorylation and full activation of separase.[3]

Once active, separase cleaves Rad21, opening the cohesin ring and allowing sister chromatids to be pulled to opposite poles of the dividing cell.[2] Beyond this canonical role, separase is also involved in centrosome duplication, DNA damage repair, and membrane trafficking.[1][17]

Separase as an Oncogene: Evidence from In Vitro and In Vivo Models

The classification of separase as an oncogene stems from direct experimental evidence demonstrating that its overexpression is sufficient to drive tumorigenesis.[1][2]

In Vitro Studies: Conditional overexpression of separase in diploid, non-tumorigenic mouse mammary epithelial cells (FSK3) using a tetracycline-inducible system leads to the rapid development of aneuploidy within just five days.[7][9] These cells exhibit a range of chromosomal abnormalities, including premature chromatid separation (PCS), lagging chromosomes, and anaphase bridges, all of which are indicators of severe chromosomal instability.[2][7]

In Vivo Studies: The oncogenic potential of separase has been definitively confirmed in animal models.

-

Mammary Transplant Models: When FSK3 cells overexpressing separase were transplanted into the mammary fat pads of mice, they formed aneuploid tumors within 3-4 weeks.[7][8]

-

Transgenic Mouse Models: Transgenic mice engineered to overexpress separase specifically in the mammary gland (under the control of the Mouse Mammary Tumor Virus, MMTV, promoter) develop mammary tumors.[1][6] These studies show that either acute or chronic separase overexpression can lead to aneuploidy and cancer.[1][5]

These findings collectively establish that separase overexpression is not merely associated with cancer but is a causative factor, capable of initiating the genomic instability that fuels tumor development.[7][10]

Mechanisms of Separase Deregulation in Cancer

In cancer cells, the precise regulation of separase is frequently compromised at multiple levels.

-

Transcriptional Upregulation: The ESPL1 gene is often transcriptionally overexpressed in tumors.[1][18] In breast cancer, for instance, its expression can be induced by estrogen and progesterone, and this effect is enhanced by the loss of the tumor suppressor p53.[3][16]

-

Aberrant Subcellular Localization: In normal non-dividing cells, separase is typically localized to the cytoplasm.[11] However, in many tumor types, including breast, prostate, and glioblastoma, separase is found aberrantly localized in the nucleus of interphase cells.[10][11][16] This mislocalization may contribute to its deregulated activity.

-

Disruption of Inhibitory Pathways: The proteins that regulate separase, such as securin and p53, are themselves frequently altered in cancer. Loss of p53 function can facilitate separase upregulation.[7][16]

-

Prolonged Mitosis: Many cancer cells exhibit a prolonged metaphase.[19] Recent studies have shown that this delay can lead to a precocious and insufficient activation of separase, resulting in incomplete cohesin removal and the formation of anaphase bridges, further contributing to chromosomal instability.[19][20][21][22]

The Path to Tumorigenesis: From Separase Overexpression to Aneuploidy

The overexpression of separase initiates a cascade of events that culminates in tumorigenesis. This logical progression is driven by the induction of chromosomal instability (CIN).

-

Overexpression of Separase: Increased levels of separase protein overwhelm its natural inhibitors (securin, Cdk1/Cyclin B1).[4]

-

Premature/Excessive Cohesin Cleavage: The hyperactive separase cleaves cohesin prematurely or too efficiently, before all chromosomes have achieved stable bipolar attachment to the spindle.[2]

-

Chromosome Missegregation: This leads to catastrophic errors during anaphase, including:

-

Premature Sister Chromatid Separation (PCS): Sister chromatids separate before the anaphase signal, leading to random segregation.[7]

-

Lagging Chromosomes & Anaphase Bridges: Improperly attached chromosomes lag behind during segregation or form bridges between the two poles, which can break and cause DNA damage.[8][9]

-

-

Aneuploidy & DNA Damage: The daughter cells inherit an incorrect number of chromosomes (aneuploidy) and accumulate DNA damage from events like anaphase bridge breakage.[1][23]

-

Genomic Instability: Aneuploidy itself creates a state of persistent genomic instability, which promotes the loss of tumor suppressor genes and the gain of oncogenes.[2]

-

Tumorigenesis: This rampant genomic instability provides a strong selective pressure for the evolution of a cancer cell clone with uncontrolled proliferative and survival advantages.[2][23]

Clinical Significance and Quantitative Data

Separase overexpression is a common feature across numerous human malignancies and is frequently associated with poor clinical outcomes.[10]

Table 1: Separase (ESPL1) mRNA Overexpression in Human Cancers

Data summarized from analyses of publicly available datasets like The Cancer Genome Atlas (TCGA).

| Cancer Type | Percentage of Tumors with Overexpression (>1.8-fold vs. Normal) | Average Fold Increase in Subtypes | Reference(s) |

| Breast Cancer | >53% | ~2-fold in Luminal B, Basal, and TNBC subtypes | [18] |

| Prostate Cancer | High | Strong correlation with relapse and lower survival | [11] |

| Osteosarcoma | High | Significant overexpression compared to normal tissue | [10][11] |

| Glioblastoma | High | Correlates with high-grade tumors and relapse | [16] |

| Colorectal Cancer | Moderate | Overexpression detected in tumor specimens | [11] |

Table 2: Correlation of Separase Overexpression with Clinicopathological Features

| Cancer Type | Correlation | Clinical Outcome | Reference(s) |

| Breast Cancer | Positive correlation with tumor grade | Predicts doubled risk of cancer death; reduced survival in luminal subtypes | [3][10][12] |

| Prostate Cancer | Positive correlation with tumor grade | Negative correlation with disease-free and overall survival | [10][11] |

| Glioblastoma | Strong correlation with high-grade tumors and nuclear localization | High incidence of relapse and reduced overall survival | [16] |

Table 3: Effects of Separase Overexpression in Experimental Models

| Model System | Key Observation(s) | Quantitative Effect | Reference(s) |

| FSK3 Mouse Mammary Cells (in vitro) | Induction of aneuploidy | Aneuploidy develops within 5 days of induction | [7][9] |

| FSK3 Mouse Mammary Cells (in vivo transplant) | Tumor formation | Aneuploid tumors form in 3-4 weeks | [7][8] |

| MMTV-Separase Transgenic Mice | Mammary adenocarcinoma development | Overexpression is sufficient to induce tumorigenesis | [1][5] |

| Separase-induced cells | Chromosomal abnormalities | Up to 30% of cells show premature chromatid separation and anaphase bridges | [2] |

Separase as a Therapeutic Target

Given its direct role in driving tumorigenesis and its overexpression in multiple cancers, separase represents an attractive therapeutic target.[4] The inhibition of its enzymatic activity could selectively target cancer cells that are dependent on high separase levels for their proliferation and survival. A small molecule inhibitor, Sepin-1, has been identified through high-throughput screening.[17] this compound is a non-competitive inhibitor that has been shown to prevent the growth of breast cancer, leukemia, and neuroblastoma cells in vitro and reduce breast tumor growth in vivo.[17] Mechanistically, this compound appears to inhibit cell proliferation by downregulating the expression of the key cell cycle transcription factor FoxM1 and its target genes.[17] The development of separase inhibitors represents a novel strategy for treating chromosomally unstable tumors.[2]

Key Experimental Protocols

Protocol 1: Western Blot for Separase Protein Quantification

This protocol is used to determine the relative amount of separase protein in cell or tissue lysates.

-

Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto an 8% SDS-polyacrylamide gel. Include a molecular weight marker.

-

Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against human Separase (e.g., rabbit polyclonal) overnight at 4°C. A loading control antibody (e.g., anti-Actin or anti-SMC3) should be used on the same blot.[7]

-

Washing: Wash the membrane 3 times for 10 minutes each in TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify band intensity using densitometry software and normalize separase levels to the loading control.

Protocol 2: Immunofluorescence for Separase Subcellular Localization

This method visualizes the location of separase within cells.

-

Cell Preparation: Grow cells on glass coverslips or use cryosections from tissue specimens.[1][10]

-

Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate with anti-Separase primary antibody for 1 hour at room temperature.

-

Washing: Wash 3 times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594) for 1 hour in the dark.

-

Counterstaining: Stain DNA with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

Imaging: Visualize using a fluorescence or confocal microscope. Aberrant nuclear localization in interphase cells is a key indicator in tumor samples.[1][16]

Protocol 3: Fluorogenic Assay for Separase Activity Measurement

This assay quantitatively measures the enzymatic activity of separase.[15][24]

-

Substrate: Utilize a synthetic peptide substrate corresponding to the Rad21 cleavage site (e.g., Ac-Asp-Arg-Glu-Ile-Nle-Arg-AMC) conjugated to a fluorophore like 7-amido-4-methyl coumarin (AMC).[15]

-

Lysate Preparation: Prepare whole-cell extracts in a suitable lysis buffer.

-

Assay Reaction: In a 96-well plate, mix cell lysate with the fluorogenic substrate in an assay buffer.

-

Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the peptide by active separase releases the AMC fluorophore, resulting in a measurable signal.

-

Data Analysis: Calculate the rate of reaction (fluorescence units per minute) and normalize to the total protein concentration of the lysate.

-

Alternative for Live Cells: A flow cytometry-based assay using a biconjugated peptide probe (e.g., [Cy5-D-R-E-I-M-R]2-Rh110) can measure separase activity in single, living cells.[25]

Protocol 4: siRNA-mediated Knockdown of Separase

This technique is used to study the functional consequences of reduced separase expression.[26]

-

siRNA Design: Use a pre-validated siRNA smart pool targeting the ESPL1 gene or design individual siRNAs. A non-targeting siRNA should be used as a negative control.

-

Transfection: Plate cells (e.g., HeLa) to be 50-60% confluent on the day of transfection.

-

Complex Formation: Mix the siRNA with a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium and incubate for 15-20 minutes to allow complexes to form.

-

Cell Treatment: Add the siRNA-lipid complexes to the cells to a final concentration of 20-50 nM.

-

Incubation: Incubate the cells for 24-72 hours.

-

Validation: Confirm knockdown efficiency by performing Western blotting or qRT-PCR for separase.

-

Functional Analysis: Perform downstream assays, such as cell cycle analysis by flow cytometry, analysis of replication fork speed by molecular combing, or assessment of genomic stability.[26]

References

- 1. researchgate.net [researchgate.net]

- 2. Oncogenic Activity of Separase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separase is a marker for prognosis and mitotic activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and function of the separase-securin complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aminer.org [aminer.org]

- 6. Biology and insights into the role of cohesin protease separase in human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Overexpression of Separase induces aneuploidy and mammary tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Overexpression and mislocalization of the chromosomal segregation protein separase in multiple human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Separase is a marker for prognosis and mitotic activity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A mutation in separase causes genome instability and increased susceptibility to epithelial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Development and validation of a fluorogenic assay to measure Separase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Overexpression and Constitutive Nuclear Localization of Cohesin Protease Separase Protein Correlates with High Incidence of Relapse and Reduced Overall Survival in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Separase Inhibitor this compound Inhibits Foxm1 Expression and Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

- 21. Prolonged mitosis causes separase deregulation and chromosome nondisjunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. e-c-a.eu [e-c-a.eu]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Measurement of separase proteolytic activity in single living cells by a fluorogenic flow cytometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Separase prevents genomic instability by controlling replication fork speed - PMC [pmc.ncbi.nlm.nih.gov]

Sepin-1: A Potent Inhibitor of FoxM1 Expression for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Forkhead box M1 (FoxM1) transcription factor is a well-established oncogene, overexpressed in a wide array of human cancers and intrinsically linked to poor prognosis.[1][2] Its pivotal role in driving cell cycle progression, proliferation, and metastasis makes it a prime target for therapeutic intervention. Sepin-1, initially identified as a non-competitive inhibitor of separase, has emerged as a significant inhibitor of FoxM1 expression, presenting a promising avenue for the development of novel cancer therapies. This technical guide provides a comprehensive overview of this compound, its mechanism of action in suppressing FoxM1, detailed experimental protocols for its study, and quantitative data on its efficacy.

Introduction to this compound

This compound is a small molecule that has demonstrated potent anti-cancer properties. While its primary identified target is separase, a protease crucial for sister chromatid separation during mitosis, a significant component of its oncostatic activity is attributed to its ability to downregulate the expression of the master regulator of proliferation, FoxM1.[1][2] This dual-targeting capability makes this compound a compound of high interest in cancer research.

Mechanism of Action: Inhibition of the Raf-FoxM1 Axis

This compound exerts its inhibitory effect on FoxM1 through the modulation of the Raf-MEK-ERK signaling pathway.[1] Treatment with this compound leads to a reduction in the expression of Raf kinase family members, including A-Raf, B-Raf, and C-Raf.[1] The Raf kinases are critical upstream activators of the MEK-ERK cascade, which in turn phosphorylates and activates FoxM1.[1] The activated FoxM1 can then initiate a positive feedback loop, further promoting its own transcription.[1] By suppressing Raf expression, this compound disrupts this entire signaling cascade, leading to a significant, dose-dependent reduction in both FoxM1 mRNA and protein levels.[1][2] This ultimately results in the decreased expression of FoxM1 target genes that are essential for cell cycle progression, such as Plk1, Cdk1, and Aurora A, leading to cell growth inhibition.[1][2]

Signaling Pathway Diagram

Quantitative Data

The efficacy of this compound has been quantified through various in vitro studies. The following tables summarize the key inhibitory concentrations.

Table 1: IC50 Values of this compound for Separase Inhibition

| Parameter | Value | Reference |

| IC50 for separase activity | 14.8 µM | Pati, D. et al. |

Table 2: EC50 Values of this compound for Cancer Cell Growth Inhibition

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| BT-474 | Breast Cancer (Luminal B) | ~18 | [2] |

| MCF7 | Breast Cancer (Luminal A) | ~18 | [2] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | ~28 | [2] |

| MDA-MB-468 | Breast Cancer (Triple-Negative) | ~28 | [2] |

| Leukemia Cell Lines | Leukemia | Varies | Pati, D. et al. |

| Neuroblastoma Cell Lines | Neuroblastoma | Varies | Pati, D. et al. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on FoxM1 expression and cancer cell biology.

Cell Viability Assay

This protocol is used to determine the concentration of this compound that inhibits 50% of cell growth (EC50).

-

Materials :

-

Cancer cell lines (e.g., BT-474, MCF7, MDA-MB-231, MDA-MB-468)

-

Appropriate cell culture medium and supplements

-

96-well plates

-

This compound (synthesized by ChemBridge or other suppliers)

-

CellTiter-Blue® Reagent or similar viability reagent

-

Plate reader

-

-

Procedure :

-

Seed breast cancer cells in 96-well plates overnight.

-

Treat the cells with various concentrations of this compound for 3 days.

-

Determine the viability of the cells using CellTiter-Blue® Reagent according to the manufacturer's instructions.

-

Measure fluorescence or absorbance using a plate reader.

-

Calculate EC50 values from the dose-response curves.

-

Quantitative Real-Time PCR (qPCR) for FoxM1 Expression

This protocol quantifies the effect of this compound on FoxM1 mRNA levels.

-

Materials :

-

Cancer cells treated with this compound

-

RNA extraction kit (e.g., RNeasy Plus Mini Kit)

-

cDNA synthesis kit (e.g., RT2 First Strand Kit)

-

SYBR Green qPCR Mastermix

-

qPCR instrument

-

Primers for FoxM1 and a housekeeping gene (e.g., GAPDH)

-

-

Procedure :

-

Seed one million cells in a 10 cm plate overnight and treat with different concentrations of this compound for 24 hours.

-

Extract total RNA using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using SYBR Green mastermix and specific primers for FoxM1 and a housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in FoxM1 expression.

-

Experimental Workflow for qPCR

Immunoblotting (Western Blot)

This protocol assesses the effect of this compound on FoxM1 and related signaling protein levels.

-

Materials :

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FoxM1, anti-A/B/C-Raf, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

-

-

Procedure :

-

Treat cells with this compound for 24 hours.

-

Lyse the cells and determine the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

TUNEL Assay for Apoptosis

This protocol detects DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.

-

Materials :

-

Cells treated with this compound

-

DeadEnd™ Fluorometric TUNEL System or similar kit

-

Microscope slides

-

Cytospin

-

Fluorescence microscope

-

-

Procedure :

-

Seed cells on 6-well plates and treat with 0, 20, and 40 µM of this compound for 24 hours.

-

Detach the cells and cytospin them onto slides.

-

Fix, permeabilize, and label the cells according to the TUNEL kit manufacturer's protocol.

-

Image the slides using a fluorescence microscope.

-

Count TUNEL-positive cells in several random fields to calculate the percentage of apoptotic cells.

-

Cell Migration Assay (Transwell Assay)

This protocol measures the effect of this compound on the migratory capacity of cancer cells.

-

Materials :

-

Transwell® inserts (24-well)

-

Cancer cells (e.g., MDA-MB-231, MDA-MB-468)

-

Serum-free and complete cell culture medium

-

This compound

-

Crystal violet stain

-

-

Procedure :

-

Suspend cells in serum-free medium.

-

Plate the cell suspension in the upper chamber of the Transwell® insert.

-

Add medium with or without this compound to the lower chamber.

-

Incubate for 24 hours.

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Count the migrated cells under a microscope.

-

Luciferase Reporter Assay for FoxM1 Transcriptional Activity

This assay directly measures the ability of FoxM1 to act as a transcription factor.

-

Materials :

-

Cells (e.g., HEK293T)

-

FoxM1-luciferase reporter vector (containing the FoxM1 promoter driving luciferase expression)

-

Renilla luciferase vector (for normalization)

-

Transfection reagent

-

This compound

-

Dual-Luciferase Reporter Assay System

-

-

Procedure :

-

Co-transfect cells with the FoxM1-luciferase reporter vector and the Renilla luciferase vector.

-

After transfection, treat the cells with this compound for 24-48 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative FoxM1 transcriptional activity.

-

Logical Diagram for Experimental Validation

Conclusion and Future Directions

This compound represents a compelling lead compound for the development of anti-cancer therapeutics that target the oncogenic transcription factor FoxM1. Its ability to inhibit FoxM1 expression via the Raf-MEK-ERK signaling pathway provides a clear mechanism for its observed anti-proliferative and pro-apoptotic effects in various cancer cell lines. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and similar compounds. Future research should focus on optimizing the potency and pharmacokinetic properties of this compound, as well as exploring its efficacy in in vivo models for a broader range of cancers. Furthermore, elucidating the precise molecular interaction between this compound and the Raf kinases will be crucial for the rational design of next-generation FoxM1 inhibitors.

References

Methodological & Application

Application Notes and Protocols for Determining the IC50 of Sepin-1 in Various Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepin-1 is a small molecule inhibitor of separase, a protease essential for the separation of sister chromatids during anaphase. Overexpression of separase has been implicated in tumorigenesis, making it an attractive target for cancer therapy. This compound has demonstrated anti-proliferative effects in various cancer cell lines. These application notes provide a summary of the half-maximal inhibitory concentration (IC50) of this compound in different cell lines and a detailed protocol for its determination using the MTT assay.

Data Presentation: IC50 of this compound in Various Cancer Cell Lines

The following table summarizes the reported IC50 values for this compound in a range of cancer cell lines. These values were determined following a 72-hour incubation period with the compound.

| Cell Line | Cancer Type | IC50 (µM) |

| BT-474 | Breast Cancer (Luminal B) | ~18[1] |

| MCF7 | Breast Cancer (Luminal A) | ~18[1] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | ~28[1] |

| MDA-MB-468 | Breast Cancer (Triple-Negative) | ~28[1] |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Data indicates sensitivity, specific IC50 not available in searched literature. |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Data indicates sensitivity, specific IC50 not available in searched literature. |

| K562 | Chronic Myelogenous Leukemia | Data indicates sensitivity, specific IC50 not available in searched literature. |

| HL-60 | Acute Promyelocytic Leukemia | Data indicates sensitivity, specific IC50 not available in searched literature. |

| SH-SY5Y | Neuroblastoma | Data indicates sensitivity, specific IC50 not available in searched literature. |

| SK-N-AS | Neuroblastoma | Data indicates sensitivity, specific IC50 not available in searched literature. |

| BE(2)-C | Neuroblastoma | Data indicates sensitivity, specific IC50 not available in searched literature. |

| IMR-32 | Neuroblastoma | Data indicates sensitivity, specific IC50 not available in searched literature. |

Signaling Pathways Affected by this compound

This compound exerts its anti-proliferative effects primarily through the non-competitive inhibition of separase. This inhibition leads to downstream effects on key signaling pathways involved in cell cycle progression and proliferation, notably the Raf/MEK/ERK and FoxM1 pathways.[2][3]

Experimental Protocols

Determining the IC50 of this compound using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

This compound compound

-

Target cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), sterile

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Experimental Workflow:

Procedure:

-

Cell Seeding:

-

Culture the desired cancer cell lines in their appropriate complete medium until they reach 70-80% confluency.

-

Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.

-

Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to use a broad range of concentrations initially (e.g., 0.1 to 100 µM) to determine the approximate IC50, followed by a narrower range in subsequent experiments for more precise determination.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells (medium only).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula:

-

% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. response -- Variable slope (four parameters)) using software such as GraphPad Prism. The IC50 is the concentration of this compound that results in 50% cell viability.

-

Conclusion

These application notes provide essential information for researchers working with the separase inhibitor this compound. The compiled IC50 data offers a comparative overview of its potency across different cancer cell types, while the detailed MTT assay protocol provides a robust method for determining its cytotoxic effects. The provided diagrams of the affected signaling pathways and experimental workflow serve as valuable visual aids for understanding the mechanism of action and experimental design. This information is intended to facilitate further research into the therapeutic potential of this compound.

References

Application Notes and Protocols for Wound Healing Assay with Sepin-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Sepin-1, a potent separase inhibitor, in a wound healing assay to investigate its effects on cell migration. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflow.

Introduction

Cell migration is a fundamental biological process crucial for tissue regeneration, immune response, and embryonic development. In pathological contexts, such as cancer metastasis, aberrant cell migration is a key driver of disease progression. The wound healing or "scratch" assay is a simple and widely used in vitro method to study collective cell migration.[1][2][3] This assay is particularly useful for screening compounds that may inhibit or promote cell migration.

This compound is a small molecule inhibitor of separase, a protease essential for the separation of sister chromatids during mitosis.[4] Beyond its role in cell division, separase is implicated in other cellular processes. This compound has been shown to inhibit the growth of various cancer cells and, importantly, to impede cell migration and wound healing.[4][5] Its mechanism of action is thought to involve the downregulation of the transcription factor FoxM1 and its target genes, which are critical for cell cycle progression and proliferation.[4][5] Understanding the impact of this compound on cell migration can provide valuable insights for cancer therapeutics and other diseases characterized by abnormal cell motility.

Principle of the Assay

The wound healing assay involves creating a cell-free gap, or "wound," in a confluent monolayer of cells. The ability of the cells to migrate and close this gap over time is monitored and quantified. The rate of wound closure serves as a measure of cell migration. By treating the cells with this compound, researchers can assess its inhibitory effect on this process.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for performing a wound healing assay with this compound.

Materials

-

Selected cell line (e.g., MDA-MB-231 or MDA-MB-468 breast cancer cells, which are known to be migratory[4])

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free cell culture medium

-

This compound (stock solution prepared in a suitable solvent like DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Incubator (37°C, 5% CO2)

-

Inverted microscope with a camera

-